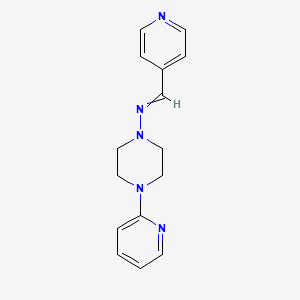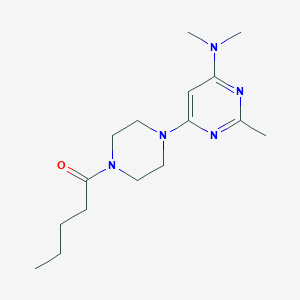![molecular formula C16H12ClN3S B5580613 benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5580613.png)
benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
Vue d'ensemble
Description
Benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a useful research compound. Its molecular formula is C16H12ClN3S and its molecular weight is 313.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0440463 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Benzaldehyde thiazol-2-yl hydrazones have shown potential in antimicrobial activity. A study by Ramadan (2010) synthesized various thiazole derivatives and evaluated their antimicrobial activity, finding some compounds displayed potential activity against Candida albicans (Ramadan, 2010).
- Yurttaş et al. (2013) also explored the synthesis of compounds containing hydrazone bridged thiazole and pyrrole rings, which displayed good activity against Staphylococcus aureus and Enterococcus faecalis (Yurttaş et al., 2013).
Antioxidant Properties
- The antioxidant properties of new thiazole derivatives were investigated by Jaishree et al. (2012). They found that some synthesized compounds showed potent antioxidant activity (Jaishree et al., 2012).
Synthesis and Structural Analysis
- Synthesis and structural studies are a significant area of research for these compounds. For example, the study by Nastasă et al. (2015) synthesized new series of hydrazones and characterized them through various techniques, including antimicrobial and antioxidant investigations (Nastasă et al., 2015).
- Structural studies of hydrazones prepared from arenealdehydes were reported by Nogueira et al. (2011), providing insights into the molecular structures and intermolecular hydrogen bonding of these compounds (Nogueira et al., 2011).
Cytotoxicity and Anti-Inflammatory Activity
- Some studies have also investigated the potential cytotoxic and anti-inflammatory properties of these compounds. For instance, Abu-Surrah et al. (2010) explored palladium(II) complexes bearing pyrazole-based Schiff base ligands and their cytotoxic effects on cancer cells (Abu-Surrah et al., 2010).
- Moldovan et al. (2011) synthesized novel acyl-hydrazones bearing 2-aryl-thiazole moiety and tested them for anti-inflammatory activity in vivo, finding some compounds had significant effects (Moldovan et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-8-6-13(7-9-14)15-11-21-16(19-15)20-18-10-12-4-2-1-3-5-12/h1-11H,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHQYBHFAYWQOC-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5580537.png)
![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide hydrochloride](/img/structure/B5580556.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5580557.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
![N-(2-methoxy-1-methylethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5580578.png)
![(1H-imidazol-2-ylmethyl)methyl{[6-(3-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}amine](/img/structure/B5580584.png)

![2-[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5580587.png)
![1-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5580597.png)

![1-[(4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5580609.png)
![1-(cyclopropylcarbonyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5580610.png)
